molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine

Cat. No. B6508856
CAS RN: 919496-40-5
M. Wt: 206.29 g/mol
InChI Key: SVMQCGQXVGRRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(propan-2-yl)piperazin-1-yl]pyrazine” is a derivative of pyrazine, which is a basic structure found in many pharmacologically active compounds . It’s worth noting that the compound has a piperazine ring, which is a common structural motif found in many pharmaceuticals .

Scientific Research Applications

Antidepressant Research

The compound has been studied for its potential antidepressant effects. In rodent models of depression, it exhibited antidepressant-like effects at lower dose levels . The compound was found to reverse mCPP induced immobility and attenuate the antidepressant effects of fluoxetine and desipramine .

Neuropharmacological Potential

The compound has been screened for its neuropharmacological potential in various animal models . It has been found to restore behavioural deficits in olfactory bulbectomized rats, indicating a potential role in the treatment of neurodegenerative disorders .

Antibacterial Activity

A structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, has been synthesized and evaluated for its antibacterial activity . This suggests that “2-[4-(propan-2-yl)piperazin-1-yl]pyrazine” could also have potential antibacterial applications.

Derivatization Reagent

The compound may be used as a derivatization reagent for the carboxyl groups on peptides . This could be useful in the spectrophotometric analysis of phosphopeptides .

Anti-Tubercular Agents

Analogues of pyrazine and pyrazinamide, which are structurally similar to “2-[4-(propan-2-yl)piperazin-1-yl]pyrazine”, have been found to exhibit higher anti-TB activity against Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis.

Alzheimer’s Disease Research

The compound could potentially be used in Alzheimer’s disease research. A study examining the effects of various agonists and antagonists of α1-AR on amyloid precursor protein processing revealed that antagonists could reduce the generation of beta amyloids formed in the brain of AD patients .

properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMQCGQXVGRRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylpiperazin-1-yl)pyrazine

Synthesis routes and methods

Procedure details

Chloropyrazine (2.3 g, 20 mmol) and triethylamine (3 g, 30 mmol) were mixed in acetone (8 mL) in a 20 mL microwave vessel. 1-Isopropylpiperazine (2.8 g, 22 mmol) was added and the reaction mixture was heated for 3300 seconds at 120° C. in a microwave oven. The reaction mixture was evaporated and the residue was purified on a silicagel column with dichloromethane/MeOH (9:1) as eluent. Yield: 1.64 g solid 4-isopropyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

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